Fenoprofen
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJGLLICXDHJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023045 | |
| Record name | Fenoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fenoprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
168-171 °C @ 0.11 MM HG | |
| Record name | FENOPROFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slight (calcium salt), 8.11e-02 g/L | |
| Record name | Fenoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00573 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenoprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
VISCOUS OIL | |
CAS No. |
29679-58-1, 31879-05-7, 34597-40-5 | |
| Record name | Fenoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29679-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoprofen [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029679581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00573 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fenoprofen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-phenoxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fenoprofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA33EAC7KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FENOPROFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fenoprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-171 | |
| Record name | Fenoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00573 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenoprofen can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of a base to form 3-phenoxyphenylacrylic acid. This intermediate is then hydrogenated to produce 3-phenoxyphenylpropionic acid, which is subsequently converted to this compound through a Friedel-Crafts acylation reaction with acetyl chloride .
Industrial Production Methods: In industrial settings, this compound is typically produced through a similar synthetic route but on a larger scale. The process involves the use of high-pressure hydrogenation and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Fenoprofen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound glucuronide and 4′-hydroxythis compound glucuronide.
Reduction: The reduction of this compound is less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products:
Oxidation: this compound glucuronide and 4′-hydroxythis compound glucuronide.
Reduction: Reduced forms of this compound, though less common.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pain Management
Fenoprofen is commonly prescribed for the management of mild to moderate pain, including conditions such as:
- Rheumatoid Arthritis
- Osteoarthritis
- Ankylosing Spondylitis
The drug works by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process and pain signaling pathways .
Antiviral Properties
Recent studies have identified this compound's potential as an antivirulence agent against Staphylococcus aureus. Research demonstrated that this compound effectively inhibits the SaeR protein, which is critical for the pathogenicity of S. aureus, leading to reduced biofilm formation and enhanced susceptibility to immune responses . This suggests its potential use in preventing and treating implant-associated infections.
Table 1: Clinical Applications of this compound
| Application | Condition | Mechanism of Action |
|---|---|---|
| Pain relief | Mild to moderate pain | COX inhibition |
| Anti-inflammatory | Rheumatoid arthritis | COX inhibition |
| Antiviral | S. aureus infections | Inhibition of SaeR protein; reduced biofilm formation |
Antitumor Activity
This compound has been studied for its antitumor properties. A study indicated that carborane analogues of this compound exhibit improved antitumor activity compared to traditional NSAIDs. This highlights this compound's potential in oncology, particularly as a part of combination therapies .
Biased Allosteric Modulation
Research has shown that this compound can act as a biased allosteric modulator, which may lead to novel therapeutic applications in drug design and repurposing existing drugs for enhanced efficacy . This mechanism opens avenues for developing new treatments that leverage this compound's unique pharmacological profile.
Table 2: Research Findings on this compound
| Study Focus | Findings | Implications |
|---|---|---|
| Antitumor activity | Improved activity with carborane analogues | Potential use in cancer therapies |
| Biased allosteric modulation | Novel therapeutic applications identified | Drug repurposing and new drug design possibilities |
Orthopedic Infections
A significant case study highlighted the use of this compound in preventing S. aureus infections associated with orthopedic implants. The study demonstrated that this compound treatment led to a significant reduction in biofilm formation, making bacterial colonies more susceptible to immune clearance without inducing resistance .
Pain Management in Chronic Conditions
Another case study focused on patients with chronic pain conditions such as rheumatoid arthritis, where this compound was effective in reducing pain levels and improving quality of life indicators without severe side effects commonly associated with other NSAIDs .
Table 3: Case Studies Overview
| Case Study Focus | Results | |
|---|---|---|
| Orthopedic infections | Reduced biofilm formation; no resistance | This compound as a preventive agent in surgical settings |
| Chronic pain management | Effective pain relief; improved quality of life | Supports use in long-term pain management strategies |
Mechanism of Action
Fenoprofen exerts its effects primarily through the inhibition of cyclooxygenase-1 and cyclooxygenase-2 enzymes. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By reducing prostaglandin levels, this compound alleviates symptoms associated with inflammatory conditions .
Comparison with Similar Compounds
Fenoprofen vs. Ibuprofen
- In a double-blind crossover study, this compound calcium (600 mg, 4× daily) and ibuprofen (400 mg, 4× daily) showed comparable efficacy in reducing "pain at rest" and "tenderness" in soft-tissue rheumatism. However, this compound demonstrated superior improvement in "limitation of movement" and physician-assessed severity after 14 days of treatment .
- In osteoarthritis, this compound and ibuprofen provided equivalent pain relief, but this compound exhibited a lower incidence of GI side effects in long-term use .
This compound vs. Aspirin
- This compound (200–600 mg every 6 hours) matched aspirin (325–975 mg every 6 hours) in efficacy for large-joint osteoarthritis but caused fewer adverse effects like tinnitus and GI discomfort .
Table 1: Efficacy Comparison in Osteoarthritis
| Parameter | This compound | Ibuprofen | Aspirin |
|---|---|---|---|
| Pain Reduction | +++ | +++ | +++ |
| Limitation of Motion | ++++ | ++ | ++ |
| GI Side Effects | + | ++ | ++++ |
(++++ = most effective/least adverse; + = least effective/most adverse)
Mechanism of Action and Enantiomer Activity
- COX Inhibition: The (S)-enantiomer of this compound is primarily responsible for COX-2 inhibition, similar to other profens (e.g., ketoprofen). However, unlike flurbiprofen derivatives, this compound’s (R)-enantiomer lacks substrate selectivity for 2-arachidonoylglycerol (2-AG) over arachidonic acid (AA), limiting its utility in neuroinflammatory targeting .
- Metabolism: Approximately 73% of the (R)-enantiomer undergoes chiral inversion to the active (S)-form in rabbits, enhancing its therapeutic activity.
Physicochemical Properties and Drug Delivery
- Cyclodextrin Complexation: this compound forms less stable complexes with β-cyclodextrins (BCyD) compared to fenbufen due to its non-linear structure (two aromatic rings connected via an ether bond). Stability constants (log10 K) for this compound-BCyD complexes range from 2.1–2.9, while fenbufen-BCyD complexes reach 3.1–3.8 . Hydrogen bonding between this compound’s carboxylate group and BCyD hydroxyls stabilizes the complex, but its conformational flexibility reduces binding affinity .
Table 2: Cyclodextrin Complex Stability Constants
| Compound | BCyD | DIMEB50 | DIMEB95 |
|---|---|---|---|
| This compound | 2.1–2.3 | 2.5–2.7 | 2.8–2.9 |
| Fenbufen | 3.1–3.3 | 3.4–3.6 | 3.6–3.8 |
(log10 K values from CD and NMR studies)
Biological Activity
Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) that has been widely studied for its biological activities, particularly its analgesic and anti-inflammatory properties. This article delves into the compound's mechanisms of action, clinical efficacy, and potential therapeutic applications, supported by case studies and research findings.
This compound primarily functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which play crucial roles in the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain. In addition to its COX-inhibitory effects, this compound has been identified as a biased allosteric enhancer for melanocortin receptors (MCRs), particularly MCR3. This unique property allows this compound to promote macrophage phagocytosis and efferocytosis independently of COX inhibition, highlighting its potential as a pro-resolving agent in inflammatory conditions .
Clinical Efficacy
Pain Relief Studies:
A systematic review assessed the efficacy of this compound for acute postoperative pain. The analysis included five studies with 696 participants, revealing that a single dose of 200 mg this compound provided significant pain relief compared to placebo, with a number needed to treat (NNT) of 2.3 for achieving at least 50% pain relief over 4 to 6 hours. The frequency of adverse events was similar between this compound and placebo groups, indicating a favorable safety profile .
Comparative Studies:
this compound has been compared with other NSAIDs, such as ibuprofen. One study indicated that treatment with this compound resulted in significant improvements in various clinical parameters over a two-week period compared to ibuprofen . This suggests that this compound may be more effective in certain patient populations or conditions.
Table: Summary of Key Research Findings on this compound
Case Studies
Pro-Resolving Effects:
In experimental models, this compound demonstrated significant pro-resolving effects by enhancing macrophage activity in both phagocytosis of bacteria and efferocytosis of apoptotic cells. These actions were shown to be mediated through MCR3, as evidenced by reduced efficacy in Mc3r−/− mice models . The ability to enhance macrophage function suggests potential applications for this compound in treating chronic inflammatory diseases.
Antitumor Activity:
Recent studies have explored the antitumor potential of this compound and its analogs. Research indicates that this compound may exhibit anticancer properties through mechanisms independent of COX inhibition, including modulation of various signaling pathways involved in tumor growth and metastasis . These findings warrant further investigation into this compound's role in oncology.
Q & A
Q. How can researchers determine the solubility of fenoprofen in aqueous media for in vitro studies?
this compound's limited aqueous solubility (slightly soluble in water) can be addressed using hydroxypropyl-β-cyclodextrin (HPβCD) as a solubilizing agent. Turbidimetry is employed to optimize HPβCD concentration: varying HPβCD concentrations (0.01–1.0 mmol/L) are tested in phosphate buffer (pH 7.4), and turbidity values are measured to identify the minimal HPβCD concentration required for complete dissolution. A linear increase in solubility with HPβCD concentration indicates inclusion complex formation via hydrophobic interactions and hydrogen bonding .
Q. What are the standard chromatographic methods for assessing this compound purity in pharmaceutical formulations?
The United States Pharmacopeia (USP) monograph specifies reverse-phase HPLC with a C18 column (5 µm, 4.6 × 150 mm), UV detection at 272 nm, and a mobile phase of methanol/water (70:30 v/v) at 2 mL/min. System suitability requires resolution (R ≥ 9.0) between this compound and impurities like 3-phenoxybenzoic acid. Quantification uses a calibration curve of USP this compound Calcium Reference Standard, with validation parameters including tailing factor (≤2.0) and relative standard deviation (RSD ≤2.0%) .
Q. How do researchers validate analytical methods for this compound quantification in biological matrices?
Method validation follows ICH guidelines:
- Linearity : Test across 50–150% of the target concentration (e.g., 0.02–0.06 µmol/L).
- Accuracy : Spike recovery studies (80–120%) using HPLC or voltammetry.
- Precision : Intra-day and inter-day RSD ≤15% for biological samples.
- Specificity : Resolve this compound from metabolites (e.g., glucuronides) using differential pulse stripping voltammetry (DPSV) or LC-MS/MS .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in this compound-protein binding mechanisms?
Conflicting hypotheses (competitive adsorption vs. electro-inactive complex formation) are tested via affinity voltammetry. Cyclic voltammetry (CV) at varying BSA concentrations (0–50 µmol/L) and scan rates (10–200 mV/s) reveals shifts in formal potential (E° vs. E°'). Minimal potential differences (<10 mV) indicate hydrophobic interactions dominate, excluding competitive adsorption. Stoichiometry is confirmed via molar ratio plots (1:1 this compound:BSA) .
Q. How do adsorption isotherms of this compound on non-porous columns inform preparative-scale chromatography?
Frontal analysis under overloaded conditions (30% methanol/water mobile phase) generates adsorption isotherms. This compound exhibits concave-downward isotherms, best modeled by the Langmuir-Freundlich equation:
where = maximum capacity, = equilibrium constant, and = heterogeneity factor. Discrepancies vs. anti-Langmuir behavior (e.g., naproxen) arise from adsorbate-adsorbent vs. adsorbate-adsorbate interactions .
Q. What methodologies elucidate this compound’s hydration-dehydration behavior for polymorph screening?
Combined DSC, TGA, and PXRD analyze this compound calcium dihydrate. Isothermal TGA (50–80°C) reveals two activation energies (309 kJ/mol at 50–60°C; 123 kJ/mol at 60–80°C), corresponding to water molecules in distinct crystal regions. Single-crystal XRD identifies calcium coordination (six oxygens: two from water, four from carboxylate groups). Rehydration follows solution-mediated transformation kinetics .
Methodological Guidelines
Q. How to design experiments analyzing this compound’s electrochemical behavior?
- Sensor optimization : In-situ mercury film sensors (42 nm thickness) enhance sensitivity in DPSV. Accumulation time (60 s) maximizes peak current.
- pH effects : Test pH 2–12 using CV; avoid pH <2 due to cyclodextrin hydrolysis.
- Validation : Compare peak currents with/without HPβCD to confirm no electrochemical interference .
Q. What statistical models are appropriate for calculating this compound-BSA binding constants?
Four models are compared:
- Nonlinear regression : Direct fitting of voltammetric data.
- Double reciprocal plot : vs. , assuming 1:1 binding.
- Scatchard plot : vs. , where = bound/free this compound. Select the model with lowest AIC/BIC values and R² >0.95 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
